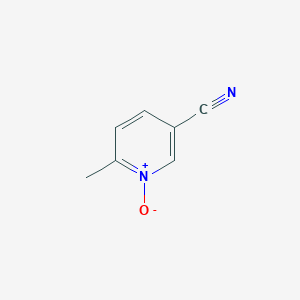

6-Methylpyridine-3-carbonitrile 1-oxide

Description

Properties

IUPAC Name |

6-methyl-1-oxidopyridin-1-ium-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-6-2-3-7(4-8)5-9(6)10/h2-3,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXJRWBSMGODNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C=C(C=C1)C#N)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600288 | |

| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31795-59-2 | |

| Record name | 6-Methyl-1-oxo-1lambda~5~-pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Synthesis of 6-Methylpyridine-3-carbonitrile 1-oxide

The most direct route to this compound involves the N-oxidation of the corresponding pyridine (B92270) precursor, 6-methylpyridine-3-carbonitrile. This transformation can be accomplished using a range of classical oxidants and more modern techniques like microreactor-assisted processes.

N-Oxidation of 6-Methylpyridine-3-carbonitrile Precursors

The addition of an oxygen atom to the nitrogen of the pyridine ring is a key step in the synthesis of many pyridine N-oxide derivatives. This can be achieved through various methods, each with its own advantages and considerations.

Traditional methods for the N-oxidation of pyridines often employ peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide (H2O2) in the presence of a catalyst. chemicalbook.comorganic-chemistry.org The reaction with m-CPBA is typically carried out in a chlorinated solvent like chloroform at room temperature and is known for its efficiency in oxidizing a wide range of nitrogen heterocycles. chemicalbook.comresearchgate.net

Hydrogen peroxide is a more environmentally friendly and cost-effective oxidant. rsc.org Its use in N-oxidation reactions often requires a catalyst to enhance its reactivity. Common catalytic systems include transition metal oxides and acids. For instance, the oxidation of 3-cyanopyridine (B1664610) has been successfully carried out using 30% hydrogen peroxide in the presence of catalysts like silicomolybdic acid, phosphomolybdic acid, or phosphotungstic acid, achieving high yields. google.comgoogle.compatsnap.com These reactions are typically performed at elevated temperatures, for example, between 75-95 °C. google.comgoogle.com

| Catalyst | Oxidant | Temperature (°C) | Yield (%) | Reference |

| Silicomolybdic acid | 30% H2O2 | 75-85 | 95.1 | patsnap.com |

| Phosphomolybdic acid | 30% H2O2 | 86-94 | 96.1 | patsnap.com |

| Phosphotungstic acid | 30% H2O2 | 90-95 | 94.7 | patsnap.com |

| Table 1: Catalytic N-oxidation of 3-cyanopyridine using H2O2. |

The use of microreactors for N-oxidation reactions has gained traction due to significant improvements in safety, efficiency, and scalability compared to traditional batch processes. bme.huorganic-chemistry.org Microreactors offer precise control over reaction parameters such as temperature and residence time, leading to higher yields and shorter reaction times. organic-chemistry.org A continuous flow microreactor utilizing a packed-bed of titanium silicalite (TS-1) as a catalyst with hydrogen peroxide in methanol has been shown to be highly effective for the N-oxidation of various pyridine derivatives, achieving yields of up to 99%. organic-chemistry.org This method is considered a safer and greener alternative to batch reactors. organic-chemistry.org Studies have shown that for some pyridine derivatives, microreactor synthesis results in significantly better conversions compared to batch reactions. bme.hu

| Substrate | Batch Conversion (%) | Microreactor Conversion (%) |

| Pyridine | 34 | 100 |

| 2-Bromopyridine | 2 | 15 |

| Table 2: Comparison of Batch vs. Microreactor N-Oxidation with H2O2/Acetic Acid. bme.hu |

When a pyridine ring contains multiple functional groups, the chemo- and regioselectivity of the N-oxidation reaction becomes a critical consideration. The electronic properties of the substituents on the pyridine ring influence the nucleophilicity of the nitrogen atom and can affect the reaction rate. Electron-donating groups generally increase the rate of N-oxidation, while electron-withdrawing groups, such as the cyano group, decrease it. researchgate.net

In the case of 3-substituted pyridines, N-oxidation is a common metabolic pathway. nih.gov The presence of substituents can also influence the stability and reactivity of the resulting N-oxide. For instance, in the presence of other oxidizable groups, selective N-oxidation can be challenging. However, in many cases, the pyridine nitrogen is sufficiently nucleophilic to react preferentially with the oxidant. The regioselectivity of subsequent reactions on the formed pyridine N-oxide is also an important aspect, with the 2- and 4-positions being activated for nucleophilic attack. nih.gov

Synthesis via Functional Group Interconversions on Pyridine N-Oxide Scaffolds

An alternative synthetic route to this compound involves starting with a pre-functionalized pyridine N-oxide and then introducing the carbonitrile group.

Introduction of Carbonitrile Moiety

The introduction of a cyano group onto a pyridine N-oxide ring can be achieved through nucleophilic substitution reactions. A common method is a variation of the Reissert-Henze reaction, which involves the reaction of a pyridine N-oxide with a cyanating agent in the presence of an activating agent. clockss.orgabertay.ac.uk For example, 3-substituted pyridine 1-oxides can be cyanated using trimethylsilanecarbonitrile and dimethylcarbamoyl chloride, leading to the formation of 2-cyano-3-substituted pyridines. clockss.org While this method typically favors cyanation at the 2- or 4-position, the regioselectivity can be influenced by the nature of the substituent and the reaction conditions. clockss.org

Another approach involves the conversion of other functional groups into a nitrile. For instance, a primary amide can be dehydrated to a nitrile using reagents like phosphorus pentoxide. chemicalbook.com Therefore, a potential synthetic pathway could involve the formation of 6-methylpyridine-3-carboxamide 1-oxide followed by dehydration to yield the target compound.

Methylation Strategies

The introduction of a methyl group onto the pyridine ring or its substituents is a key synthetic strategy. While direct methylation of the this compound core is not extensively detailed, general principles of pyridine N-oxide chemistry apply. The N-oxide group activates the C2 and C4 positions for nucleophilic attack, while the existing methyl group at C6 and the electron-withdrawing carbonitrile at C3 electronically influence potential reaction sites. Strategies for methylation typically involve precursors or related pyridine structures, followed by oxidation to the N-oxide. For instance, the synthesis of related methylated pyridines can be achieved through multi-step sequences involving condensation and cyclization reactions.

Derivatization and Functionalization of this compound

The unique electronic properties conferred by the N-oxide, methyl, and carbonitrile groups allow for a range of derivatization and functionalization reactions. The N-oxide group, in particular, enhances the reactivity of the pyridine ring, enabling regioselective modifications that would be challenging on the parent pyridine.

Regioselective Functionalization of the Pyridine Ring

The substituents on the pyridine N-oxide ring direct the regioselectivity of further functionalization. The N-oxide activates the C2 and C4 positions towards both electrophilic and nucleophilic attack, creating a platform for diverse chemical modifications.

The C2 position of pyridine N-oxides is particularly susceptible to functionalization. The N-oxide group enhances the acidity of the C2-protons, facilitating deprotonation and subsequent reaction with electrophiles. A general and efficient green method for C2-functionalization involves the condensation of pyridine-1-oxide derivatives with aldehydes and β-ketoesters or 1,3-diketones. This type of multicomponent reaction, often catalyzed by ionic liquids such as [BMIM][OH], proceeds under mild conditions to yield highly functionalized pyridine derivatives. While this specific reaction was demonstrated on 3-methylpyridine-1-oxide, the principles are applicable to this compound, where the C2 position is available for similar transformations.

Table 1: Representative C2-Functionalization of a Pyridine N-oxide Derivative

| Reactant 1 (Pyridine N-oxide) | Reactant 2 (Aldehyde) | Reactant 3 (β-ketoester) | Catalyst | Conditions | Product | Yield |

| 3-Methylpyridine-1-oxide | Aromatic Aldehyde | β-ketoester or Dimedone | [BMIM]OH | Reflux, 50°C | C2-functionalized 5-methylpyridinium derivative | Good to Excellent |

Direct functionalization at the C3 position of pyridines is notoriously difficult due to the ring's electronic properties. However, a powerful strategy for achieving formal C3-hydroxylation involves the photochemical valence isomerization of pyridine N-oxides. nih.gov This metal-free transformation allows for the translocation of the oxygen atom from the nitrogen to the C3 position. nih.gov The process is operationally simple and compatible with a wide array of functional groups, making it a valuable method for accessing 3-hydroxypyridine derivatives, which are significant in medicinal chemistry. nih.gov This approach provides a synthetic route to C3-hydroxylated versions of 6-Methylpyridine-3-carbonitrile.

The C4 position of the pyridine ring can be selectively functionalized through metalation-capture protocols. While organolithium reagents typically add nucleophilically at the C2 position, the use of bases like n-butylsodium (n-BuNa) can selectively deprotonate pyridine at the C4 position. nih.gov The resulting 4-sodiated pyridine intermediate can then react with various electrophiles. This method allows for direct C-C bond formation via alkylations with primary alkyl halides or through Negishi cross-coupling reactions with aromatic halides. nih.gov This strategy presents a viable, though less common, pathway for introducing substituents at the C4 position of the this compound scaffold.

Transformations Involving the Carbonitrile Group

The carbonitrile group at the C3 position is a versatile functional handle that can undergo a variety of chemical transformations.

Hydration to Amide: One of the most common reactions of nitriles is hydration to the corresponding primary amide. This can be achieved under acidic or basic conditions. Catalytic methods using transition metal complexes, such as those based on ruthenium, have shown significant activity for nitrile hydration under milder conditions. For example, the ruthenium(II) complex [RuCl₂(η⁶-p-cymene)(PMe₂OH)] has been effective in converting α-hydroxynitriles to their corresponding amides. researchgate.net This type of catalytic system could be employed for the selective hydration of the carbonitrile group in this compound to yield 6-methyl-1-oxo-1,6-dihydropyridine-3-carboxamide.

Table 2: Potential Transformations of the Carbonitrile Group

| Transformation | Reagents/Catalyst | Product Functional Group |

| Hydration | H₂O, Acid/Base or Ru(II) catalyst | Carboxamide |

| Reduction | Reducing agents (e.g., LiAlH₄, H₂/Catalyst) | Aminomethyl |

| Hydrolysis | Strong acid/base, heat | Carboxylic acid |

| Cycloaddition | Azides | Tetrazole |

Modifications and Cleavage of the N-Oxide Functionality (e.g., Deoxygenation)

The N-oxide functionality in this compound is a versatile handle for further molecular modifications, with deoxygenation to the parent pyridine being a primary transformation. This process not only removes the N-oxide group but also alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. A variety of methodologies have been developed for the deoxygenation of pyridine N-oxides, broadly categorized into metal-catalyzed and metal-free approaches. acs.orgarkat-usa.org

Conventional metal-free deoxygenation often employs trivalent phosphorus compounds, such as PCl₃ or PPh₃. stackexchange.comresearchgate.net The reaction proceeds through the nucleophilic attack of the phosphorus atom on the N-oxide oxygen, leading to the formation of the corresponding pyridine and a stable phosphoryl or phosphine oxide byproduct. stackexchange.com While effective, these methods often require stoichiometric amounts of the reagent. researchgate.net More recent developments in metal-free deoxygenation include the use of Hantzsch esters, boron reagents, and systems like I₂/K₂S₂O₂. acs.org Photocatalytic methods have also emerged, utilizing light and a photosensitizer to achieve deoxygenation under mild conditions. For instance, a combination of thioxanthone (TX) and trifluoromethanesulfonic acid (TfOH) under visible light irradiation has been shown to effectively deoxygenate pyridine N-oxides bearing electron-withdrawing groups, such as a cyano group. acs.org

Metal-catalyzed deoxygenation offers an alternative, often with higher efficiency and selectivity. A range of transition metals, including palladium, rhenium, and molybdenum, have been employed for this purpose. researchgate.netorganic-chemistry.orgnih.gov Palladium-catalyzed transfer oxidation, using a trialkylamine as the oxygen acceptor, provides a chemoselective method for deoxygenation that tolerates various functional groups. organic-chemistry.org Rhenium complexes, such as [Re(4,4'-tBu-bpy)(CO)₃Cl], have been utilized in photocatalytic systems to reduce pyridine N-oxides under ambient conditions. nih.govrsc.org The presence of water has been shown to dramatically accelerate the reaction rate in some rhenium-based photocatalytic systems. Another green chemistry approach involves the use of iron powder in the presence of water and carbon dioxide, where water acts as the hydrogen source. rsc.org The clean reduction of p-cyanopyridine N-oxide has been successfully achieved, indicating the feasibility of these methods for the deoxygenation of this compound. nih.gov

Table 1: Selected Reagents and Methods for Deoxygenation of Pyridine N-Oxides

| Method Category | Reagent/Catalyst System | General Conditions | Key Features |

|---|---|---|---|

| Metal-Free | Trivalent Phosphorus Compounds (e.g., PCl₃, PPh₃) | Stoichiometric reagent | Conventional method |

| Hantzsch Ester | Metal-free reduction | Mild conditions | |

| Boron Reagents | Metal-free reduction | Good functional group tolerance | |

| I₂/K₂S₂O₂ | Metal-free oxidation-reduction | Avoids heavy metal waste | |

| Thioxanthone (TX)/TfOH | Visible light irradiation | Photocatalytic, suitable for electron-poor systems acs.org | |

| Metal-Catalyzed | [Pd(OAc)₂]/dppf with Et₃N | Microwave or conventional heating | Chemoselective, tolerates various functional groups organic-chemistry.org |

| [Re(4,4'-tBu-bpy)(CO)₃Cl] | Photocatalytic, ambient conditions | Efficient under visible light nih.govrsc.org | |

| Iron powder with H₂O/CO₂ | Green chemistry approach | Uses water as a hydrogen source rsc.org | |

| Bis(pinacolato)diboron [(pinB)₂] | Thermal conditions | Tolerates halogens and other sensitive groups nih.gov |

Skeletal Editing and Atom Transmutation Reactions

Skeletal editing has surfaced as a powerful strategy for the profound modification of molecular scaffolds, enabling the direct conversion of one core structure into another. nih.govnih.gov For pyridine N-oxides, this often involves the transmutation of a nitrogen atom to a carbon atom, fundamentally altering the heterocyclic core. chemrxiv.orgchemrxiv.org These advanced synthetic methodologies provide a route to novel benzene (B151609) derivatives from readily available pyridine precursors.

A significant advancement in this area is the nitrogen-to-carbon single atom swap, which can be achieved using a sulfoxide-derived anion as the carbon source. chemrxiv.orgchemrxiv.org This "point mutation" strategy facilitates the replacement of the N-oxide moiety with an unsubstituted or substituted carbon atom in a single step. chemrxiv.org The reaction is proposed to proceed via an addition of the nucleophile, ring-opening, and ring-closing (ANRORC) mechanism. chemrxiv.org This transformation exhibits good functional group tolerance, making it a potentially viable method for the skeletal editing of this compound to generate a substituted benzene ring.

Another approach to skeletal editing involves an atom-pair swap, converting a C=N pair in the pyridine ring to a C=C pair. nih.gov This can be accomplished through a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions. nih.govresearchgate.net While this method has been primarily demonstrated on pyridines rather than their N-oxides, it highlights the potential for significant skeletal reorganization of the core structure.

Ring transformation reactions, more broadly, allow for the conversion of one heterocyclic system into another. For instance, pyrimidine derivatives can be transformed into pyridines. nih.gov While not a direct skeletal edit of the pyridine N-oxide itself, these transformations showcase the dynamic nature of heterocyclic rings and the potential for their interconversion, which could be conceptually applied to derivatives of this compound.

Table 2: Overview of Skeletal Editing and Atom Transmutation Strategies for Pyridine Derivatives

| Strategy | Reagents/Methodology | Transformation | Key Features |

|---|---|---|---|

| Nitrogen-to-Carbon Single Atom Swap | Sulfoxide-derived anion | Pyridine N-oxide to Benzene derivative | Single-step "point mutation", good functional group tolerance chemrxiv.orgchemrxiv.org |

| C=N to C=C Atom-Pair Swap | Sequential dearomatization, cycloaddition, and retrocycloaddition | Pyridine to Benzene/Naphthalene derivative | Modular approach, applicable to late-stage modification nih.govresearchgate.net |

| Ring Transformation | Reaction with bidentate nucleophiles | Pyrimidine to Pyridine | "Scrap and build" approach to different heterocycles nih.gov |

Chemical Reactivity and Transformation Pathways

Mechanistic Investigations of 6-Methylpyridine-3-carbonitrile 1-oxide Reactivity

Mechanistic studies on pyridine (B92270) N-oxides provide a framework for understanding the reactivity of this specific compound. The primary pathways involve reactions centered on the N-oxide oxygen, electrophilic substitution on the activated ring, and processes initiated by single-electron transfer.

Nucleophilic Attack on the N-Oxide Oxygen Atom

The oxygen atom of the N-oxide group is a primary site for nucleophilic reactivity, readily attacking electrophilic reagents. scripps.edu This initial activation step is crucial for many subsequent functionalization reactions of the pyridine ring. The general mechanism involves the acylation or phosphorylation of the oxygen atom, which transforms it into a good leaving group. This activation facilitates the addition of a nucleophile to the C2 or C6 position of the pyridine ring. scripps.edusemanticscholar.org

In the case of this compound, reaction with an electrophile such as acetic anhydride (B1165640) would form an N-acetoxy pyridinium (B92312) intermediate. This intermediate is highly activated towards nucleophilic attack. Given the substitution pattern, a nucleophile would preferentially attack the C2 position, leading to a dihydropyridine (B1217469) intermediate which can then eliminate the acetoxy group to yield a 2-substituted pyridine.

| Feature | Description |

| Initial Step | The N-oxide oxygen attacks an electrophile (e.g., Ac₂O). |

| Key Intermediate | N-acetoxypyridinium salt. |

| Subsequent Step | Nucleophilic addition at the C2 position. |

| Final Product | 2-Substituted-6-methylpyridine-3-carbonitrile. |

Electrophilic Activation and Substitution on the Pyridine Ring

Pyridine N-oxides are significantly more reactive towards electrophilic aromatic substitution than their parent pyridines. semanticscholar.org The N-oxide group acts as a strong activating group, directing incoming electrophiles to the C4 (para) position. However, these reactions are often conducted in strong acidic media, which can protonate the N-oxide oxygen. The resulting pyridinium species is strongly deactivated towards electrophilic attack. rsc.orguoanbar.edu.iq

For this compound, nitration with a mixture of sulfuric acid and fuming nitric acid is expected to proceed at the C4 position. orgsyn.org Computational studies on pyridine-N-oxide nitration confirm that while the ortho position is kinetically favored with the free base, the para product is often the experimentally observed major isomer, especially when considering solvation and reaction conditions. rsc.orgresearchgate.net The presence of the C6-methyl group and C3-nitrile group would further influence the regioselectivity, but the C4 position remains the most probable site for substitution due to the powerful directing effect of the N-oxide.

| Feature | Description |

| Activating Group | The N-oxide functionality strongly activates the ring. |

| Directing Effect | Directs electrophiles primarily to the C4 position. |

| Reaction Conditions | Typically requires strong acids (e.g., H₂SO₄/HNO₃). |

| Potential Complication | Protonation of the N-oxide in acid deactivates the ring. |

| Predicted Product | 6-Methyl-4-nitropyridine-3-carbonitrile 1-oxide. |

Radical Pathways and Single Electron Transfer Processes

Recent advancements have highlighted the role of pyridine N-oxides in radical chemistry. Through photoredox catalysis, pyridine N-oxides can undergo single-electron oxidation to generate highly reactive pyridine N-oxy radicals. chemrxiv.org These radicals are effective hydrogen atom transfer (HAT) agents, capable of abstracting hydrogen atoms from a variety of C-H substrates to generate carbon-centered radicals. chemrxiv.orgacs.org

This reactivity opens up pathways for C-H functionalization. For this compound, a photoredox-catalyzed single-electron transfer would generate the corresponding N-oxy radical. This radical could then initiate HAT from an alkane, leading to alkylation of a suitable acceptor. Furthermore, photoinduced N-O bond fragmentation can lead to the generation of various radical species, complementing other radical-generation methods. rsc.org

| Feature | Description |

| Initiation | Single-electron transfer (SET) from the N-oxide, often via photoredox catalysis. |

| Key Intermediate | Pyridine N-oxy radical. |

| Primary Reactivity | Hydrogen Atom Transfer (HAT) from C-H bonds. |

| Overall Transformation | Enables a wide range of C-H functionalization reactions (e.g., alkylation, amination). |

Rearrangement Reactions

This compound is also susceptible to rearrangement reactions, which can significantly alter its molecular scaffold. These transformations are typically initiated by chemical or photochemical means.

Polonovski-type Rearrangements

The Polonovski reaction is a classic transformation of tertiary amine N-oxides, including pyridine N-oxides, which involves treatment with an acid anhydride like acetic anhydride or trifluoroacetic anhydride. organicreactions.org The reaction proceeds through the formation of an N-acyloxy pyridinium salt, which then eliminates a proton from an adjacent carbon, generating an iminium ion intermediate. organicreactions.org

For this compound, the presence of the methyl group at the C6 position makes it a suitable substrate for a variation of this reaction. Activation of the N-oxide oxygen with an acid anhydride would be followed by deprotonation of the C6-methyl group. The resulting intermediate can then rearrange, often through a organicreactions.orgorganicreactions.org-sigmatropic shift, to yield a 6-(acetoxymethyl)pyridine-3-carbonitrile after hydrolysis. chemtube3d.com This provides a powerful method for functionalizing the alkyl side chain. acs.org

| Feature | Description |

| Reagents | Acid anhydride (e.g., Acetic Anhydride, Trifluoroacetic Anhydride). |

| Key Intermediate | N-acyloxy pyridinium salt, followed by an iminium ion. |

| Mechanism | Deprotonation of the C6-methyl group followed by rearrangement. |

| Product | Functionalization of the methyl group (e.g., 6-(acetoxymethyl)pyridine-3-carbonitrile). |

Photo-induced Isomerizations and Rearrangements

The photochemistry of heterocyclic N-oxides is rich and complex, often involving rearrangements and N-O bond cleavage. rsc.org Upon irradiation with UV light, pyridine N-oxides can undergo deoxygenation to the parent pyridine or rearrange to various isomers. rsc.org

The predominant photochemical pathway for many N-oxides involves isomerization to a transient, high-energy oxaziridine (B8769555) intermediate. nih.gov This intermediate can then rearrange to form pyridones or other heterocyclic systems. For this compound, photo-irradiation could potentially lead to the formation of a corresponding oxaziridine, which might subsequently rearrange to a substituted 2-pyridone. The specific outcome is highly dependent on the wavelength of light and the solvent used. rsc.orgnih.gov

| Feature | Description |

| Initiation | Irradiation with UV light. |

| Potential Pathways | Deoxygenation, Isomerization. |

| Key Intermediate | Oxaziridine. |

| Potential Products | 6-Methylpyridine-3-carbonitrile, substituted 2-pyridones. |

Smile-type Rearrangements

The Smiles rearrangement is a form of intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another. numberanalytics.com While direct examples involving this compound are not extensively documented, pyridine N-oxides can undergo analogous intramolecular rearrangements. A related transformation is the Boekelheide reaction, where α-picoline-N-oxides rearrange to form hydroxymethylpyridines. wikipedia.org This reaction proceeds via an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a subsequent rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgchemtube3d.com Given the presence of a methyl group at the C6 position (an α-position), this compound could potentially undergo a similar pathway upon activation, representing a viable transformation route.

Theoretical studies on S-N type Smiles rearrangements on pyridine rings confirm that the process is often kinetically feasible and thermodynamically favorable under mild conditions. researchgate.net The reaction typically involves the formation of a spirocyclic intermediate (a Meisenheimer complex), followed by ring-opening to yield the rearranged product. numberanalytics.com

Role in Coordination Chemistry and Metal Complex Formation

Pyridine N-oxides are effective ligands in coordination chemistry, primarily binding to metal ions through the exocyclic oxygen atom. wikipedia.orgontosight.ai The N-O bond imparts weak basicity and significant nucleophilicity to the oxygen, allowing for the formation of stable transition metal complexes. wikipedia.orgthieme-connect.de A wide array of such complexes have been synthesized, showcasing the versatility of pyridine N-oxides as ligands. acs.orgdatapdf.com

Ligand Properties of the N-Oxide and Carbonitrile Moieties

The this compound molecule possesses two potential coordination sites: the N-oxide oxygen and the nitrogen atom of the carbonitrile (nitrile) group.

N-Oxide Moiety : The oxygen atom of the N-oxide group is the primary site for metal coordination. wikipedia.org It functions as a strong electron-pair donor. The coordination of the N-oxide is influenced by both electronic and steric factors, which in turn affect the stability and reactivity of the resulting metal complex. ontosight.ai

Carbonitrile Moiety : The nitrile group is also a well-established ligand in coordination chemistry, capable of binding to a metal center through its nitrogen atom. researchgate.net However, in ambidentate ligands containing both a pyridine N-oxide and a nitrile group, coordination can be competitive. Studies on 2- and 4-cyanopyridine (B195900) N-oxide complexes of cobalt(III) have shown that the ligand can bond through either the N-oxide oxygen or the nitrile nitrogen, depending on the specific isomer and reaction conditions. researchgate.net For 3-cyanopyridine (B1664610) N-oxide, infrared spectroscopy investigations of its cobalt(II) thiocyanate (B1210189) complex indicated that the cyano group was not involved in metal coordination, with the ligand binding exclusively through the N-oxide oxygen. iucr.org

Chelation Effects and Coordination Geometries

The relative positions of the N-oxide and carbonitrile groups in this compound could potentially allow it to act as a bidentate chelating ligand, binding a single metal center through both the oxygen and nitrile nitrogen atoms. Such chelation would result in the formation of a stable six-membered ring. While 2-hydroxypyridine-N-oxides are known to be effective chelators nih.gov, the chelating ability of 3-cyanopyridine N-oxide derivatives is less established. In a reported crystal structure of a cobalt(II) complex with four 3-cyanopyridine N-oxide ligands, the ligand acted in a monodentate fashion, coordinating only through the oxygen atom. iucr.org

The coordination geometry around the central metal ion is determined by its coordination number and the nature of the ligands. libretexts.org For transition metal complexes involving pyridine N-oxide ligands, octahedral geometry is particularly common, especially in homoleptic complexes with a 1:6 metal-to-ligand ratio, such as [M(ONC₅H₅)₆]²⁺ (where M = Mn, Fe, Co, Ni). wikipedia.orgwikipedia.org In the case of the trans-[Co(SCN)₂(C₆H₄N₂O)₄] complex, the cobalt(II) ion is six-coordinate and exhibits a distorted octahedral geometry. iucr.org Other common geometries for transition metal complexes include tetrahedral and square planar. libretexts.orgwikipedia.org

Catalytic Behavior and Reaction Mediation

Pyridine N-oxides are not only ligands but also play active roles in catalysis, both as organocatalysts and as crucial components in metal-catalyzed transformations. scripps.edu

Organocatalytic Applications of Pyridine N-Oxides

Chiral pyridine N-oxides have emerged as a powerful class of Lewis base organocatalysts. nih.gov Their utility stems from the high nucleophilicity of the N-oxide oxygen, which can activate Lewis acidic reagents, particularly organosilicon compounds. nih.govresearchgate.net

One of the most prominent applications is in the asymmetric allylation of aldehydes with allyl(trichloro)silane. researchgate.netdocumentsdelivered.com In these reactions, the pyridine N-oxide catalyst is believed to coordinate to the silicon atom, forming a hypervalent siliconate intermediate. This activation enhances the nucleophilicity of the allyl group, facilitating its addition to the aldehyde. The mechanism can proceed through either a neutral hexacoordinate silicon complex or a cationic pentacoordinate transition state, depending on the specific N-oxide catalyst used. researchgate.net This methodology provides an efficient route to chiral homoallylic alcohols. nih.gov

| Reaction Type | Catalyst Type | Substrates | Product | Ref. |

| Asymmetric Allylation | Chiral Pyridine N-Oxides | Aldehydes, Allyl(trichloro)silane | Chiral Homoallylic Alcohols | researchgate.netresearchgate.net |

| Asymmetric Propargylation | Chiral Pyridine N-Oxides | Aldehydes, Propargyl(trichloro)silane | Chiral Homopropargylic Alcohols | nih.gov |

| Asymmetric Allenylation | Chiral Pyridine N-Oxides | Aldehydes, Allenyl(trichloro)silane | Chiral Homopropargylic Alcohols | nih.gov |

| Acyl Transfer | Chiral 4-Aryl-pyridine-N-oxides | Azole hemiaminals, Anhydrides | Acylated Esters | acs.org |

Role in Metal-Catalyzed Transformations

In metal-catalyzed reactions, pyridine N-oxides can function either as directing groups and substrates for C-H functionalization or as terminal oxidants.

As Substrates in C-H Functionalization: The N-oxide group serves as an excellent directing group for the functionalization of the C-H bonds at the C2 and C6 positions of the pyridine ring. Palladium-catalyzed reactions have been developed for the direct arylation and alkenylation of pyridine N-oxides with unactivated arenes and olefins, respectively. acs.orgnih.gov These methods provide highly regioselective access to 2-substituted pyridine derivatives. acs.org The reaction is believed to proceed via a C-H activation step at the ortho-position, facilitated by coordination of the palladium catalyst to the N-oxide oxygen. berkeley.edu This strategy has also been extended to the cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides. acs.org

As Oxidants: The relatively weak N-O bond (bond dissociation energy of ~63.3 kcal/mol) allows pyridine N-oxides to act as effective oxygen transfer agents in the presence of metal catalysts. thieme-connect.de They are particularly useful in gold-catalyzed oxidation reactions of alkynes. organic-chemistry.org In these transformations, the gold catalyst activates the alkyne toward nucleophilic attack by the pyridine N-oxide. thieme-connect.de This is followed by the cleavage of the N-O bond to generate a highly electrophilic α-oxo gold carbene intermediate, which can then be trapped by various nucleophiles to form a diverse range of products. nih.govnih.govacs.org Pyridine N-oxides have proven to be uniquely effective oxidants in many of these gold-catalyzed systems where other oxidants fail. thieme-connect.de

| Metal | Reaction Type | Role of Pyridine N-Oxide | Product | Ref. |

| Palladium | Direct Arylation/Alkenylation | Substrate / Directing Group | 2-Aryl/Alkenyl Pyridine N-Oxides | acs.orgnih.gov |

| Palladium | Cross-Coupling | Substrate / Directing Group | 2-Alkyl Pyridine N-Oxides | acs.org |

| Gold | Alkyne Oxidation | Oxidant | α,β-Diketoesters, 1,3-Diketones | organic-chemistry.org |

| Gold | Oxidative Cyclization | Oxidant | Fused Furan Derivatives | acs.org |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 6-Methylpyridine-3-carbonitrile 1-oxide is anticipated to display distinct signals corresponding to the different proton environments in the molecule: the methyl group protons and the aromatic protons on the pyridine (B92270) N-oxide ring. The N-oxide functional group significantly influences the electron density of the pyridine ring, generally causing a downfield shift (to a higher ppm value) for the ring protons compared to the non-oxidized pyridine precursor due to its electron-withdrawing nature.

The structure contains three aromatic protons and one methyl group. The methyl group, being attached to the ring, would appear as a singlet in the upfield region, typically around 2.4-2.6 ppm. The three aromatic protons (at positions 2, 4, and 5) would each produce a distinct signal in the downfield region (typically 7.0-8.5 ppm).

H-2: This proton is adjacent to the N-oxide group and would be expected to be the most downfield signal, appearing as a singlet or a narrow doublet.

H-4: This proton is coupled to H-5, and would likely appear as a doublet of doublets.

H-5: This proton is coupled to H-4 and would also be expected to appear as a doublet.

The precise chemical shifts and coupling constants (J-values) are dependent on the solvent used for the analysis.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ | ~2.5 | s (singlet) | N/A |

| H-5 | ~7.4 | d (doublet) | ~8.0 |

| H-4 | ~7.7 | dd (doublet of doublets) | J(H4-H5) = ~8.0, J(H4-H2) = ~2.0 |

| H-2 | ~8.3 | d (doublet) | ~2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR, including DEPT) for Carbon Skeleton

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has seven unique carbon atoms, and thus seven distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between methyl (-CH₃), methine (-CH), and quaternary carbons.

Methyl Carbon (-CH₃): A signal in the upfield region (~18-25 ppm).

Nitrile Carbon (-C≡N): A quaternary carbon signal in the range of ~115-120 ppm.

Aromatic Carbons: Five signals in the aromatic region (~110-150 ppm). The carbons directly attached to the electron-withdrawing N-oxide (C-2 and C-6) and nitrile groups (C-3) would have their chemical shifts significantly affected.

Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal | DEPT-90 Signal |

|---|---|---|---|

| -CH₃ | ~20 | Positive | None |

| C-3 | ~112 | None (Quaternary) | None |

| -C≡N | ~117 | None (Quaternary) | None |

| C-5 | ~125 | Positive | Positive |

| C-4 | ~135 | Positive | Positive |

| C-2 | ~140 | Positive | Positive |

| C-6 | ~148 | None (Quaternary) | None |

Advanced 2D NMR Techniques for Connectivity and Proximity

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Correlations would be expected between H-4 and H-5, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the proton signals for H-2, H-4, H-5, and the methyl group to their corresponding carbon signals (C-2, C-4, C-5, and -CH₃).

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Groups

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹ for the nitrile group.

N-O Stretch: The pyridine N-oxide moiety gives rise to a strong, characteristic stretching vibration, typically found between 1200-1300 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C-H Bends: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the ring.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Weak |

| C≡N Stretch (Nitrile) | 2220-2240 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |

| N-O Stretch (N-Oxide) | 1200-1300 | Strong |

| Aromatic C-H Bend (out-of-plane) | 700-900 | Strong |

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, the symmetric vibrations and those involving non-polar bonds are expected to be particularly strong in the Raman spectrum. The C≡N stretch, being a highly polarizable bond, would likely produce a strong and sharp Raman signal. The aromatic ring breathing modes, which are symmetric vibrations of the entire ring system, typically give rise to intense Raman bands. The symmetric stretching of the C-CH₃ bond would also be Raman active. In contrast, the N-O stretching vibration, being highly polar, would be expected to be weaker in the Raman spectrum compared to its FT-IR absorption.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for elucidating the electronic structure and photophysical properties of molecules. These methods provide insights into the energy levels of electrons within a compound and the processes that occur upon excitation with light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to the energy required to promote electrons from a ground electronic state to an excited state. In molecules like this compound, which contain both π-systems and atoms with non-bonding electrons (lone pairs), several types of electronic transitions are possible.

The UV-Vis spectrum of pyridine N-oxide derivatives is characterized by absorptions arising from π → π* and n → π* transitions. The pyridine ring, the nitrile group (-C≡N), and the N-oxide group all contribute to the electronic structure. The N-oxide functionality, in particular, influences the electronic properties of the pyridine ring, acting as an electron-donating group through resonance while the oxygen atom is electron-withdrawing. This dual nature affects the energy of the molecular orbitals.

Table 1: Representative UV-Vis Absorption Data for Pyridine Derivatives This table presents typical absorption ranges for related compounds to illustrate the expected spectral features of this compound.

| Compound Class | Transition Type | Typical λmax Range (nm) |

|---|---|---|

| Pyridine N-Oxides | π → π* | 250 - 350 |

| Substituted Pyridines | π → π* | 260 - 300 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a powerful tool for investigating the photophysical properties of molecules that emit light after being electronically excited. Many pyridine-carbonitrile derivatives are known to exhibit fluorescence. bohrium.combohrium.comresearchgate.net The emission of light (fluorescence) occurs when an electron in an excited singlet state returns to the ground state. The efficiency and wavelength of this emission are sensitive to the molecule's structure and its environment.

For compounds in the cyanopyridine family, fluorescence properties are well-documented, with many derivatives showing blue emission. bohrium.comacs.org The presence of both electron-donating (methyl, N-oxide) and electron-withdrawing (carbonitrile) groups can lead to intramolecular charge transfer (ICT) character in the excited state, which often results in strong fluorescence. The specific emission wavelength and quantum yield of this compound would depend on the interplay of these electronic effects. Studies on similar molecules have shown that the emission can be influenced by solvent polarity and the specific substitution pattern on the pyridine ring. researchgate.net

Table 2: Illustrative Fluorescence Data for Pyridine-Carbonitrile Derivatives Data for analogous compounds are provided to exemplify the potential photophysical properties of this compound.

| Compound Type | Excitation λmax (nm) | Emission λmax (nm) | Emission Color |

|---|---|---|---|

| Phenyl-Pyridine-Carbonitrile | ~320 | ~370 - 390 | Blue |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It allows for the precise determination of the molecular mass, which in turn enables the calculation of the elemental formula of a compound.

For this compound (C7H6N2O), HRESIMS would be expected to show a prominent ion corresponding to the protonated molecule, [M+H]+, in the positive ion mode. A study on pyridine N-oxide using a similar technique observed protonated species, sodiated ions, and proton-bound dimers. nih.gov The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The accurate mass measurement of the [M+H]+ ion would provide strong evidence for the compound's molecular formula.

Table 3: Predicted HRESIMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C7H6N2O | [M+H]+ | 135.0553 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for separating, identifying, and quantifying volatile and semi-volatile compounds in a mixture, making it ideal for assessing the purity of a sample. mdpi.comcdc.gov

An analysis of this compound by GC-MS would provide a chromatogram where the retention time of the main peak is characteristic of the compound. The mass spectrum associated with this peak would display the molecular ion (M+•) and a specific fragmentation pattern. Common fragmentation pathways for pyridine derivatives involve the loss of substituents or cleavage of the ring. For pyridine N-oxides, a characteristic fragment is often observed corresponding to the loss of the oxygen atom ([M-16]). nih.gov The presence of impurities would be indicated by additional peaks in the chromatogram, and their mass spectra could be used for identification. In some cases, derivatization, for instance, using trimethylsilyl (B98337) (TMS) reagents, may be employed to increase the volatility and thermal stability of analytes for GC-MS analysis. nist.gov

Table 4: Expected GC-MS Fragmentation for this compound This table outlines potential fragmentation patterns based on the analysis of related pyridine N-oxide structures.

| Ion | m/z (Proposed) | Identity |

|---|---|---|

| [M]+• | 134 | Molecular Ion |

| [M-O]+• | 118 | Loss of Oxygen |

| [M-CO]+• | 106 | Loss of Carbon Monoxide |

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

While the specific crystal structure of this compound has not been reported, studies on related molecules provide valuable insights. For example, the structure of 2-N-methylamino-3-methylpyridine N-oxide was determined to crystallize in a monoclinic space group, with a nearly flat pyridine skeleton stabilized by an intramolecular hydrogen bond. nih.gov The N-oxide molecules were connected by weak C-H···O hydrogen bonds. nih.gov Similarly, crystal structures of other methyl-substituted pyridine derivatives have been reported, detailing their molecular geometry and packing in the solid state. nih.gov It would be expected that this compound would form a planar or nearly planar crystal structure, with the N-O bond length being a key parameter of interest, typically around 1.34 Å in pyridine N-oxides. wikipedia.org

Table 5: Representative Crystallographic Data for a Related Pyridine N-Oxide Derivative Data for 2-N-methylamino-3-methylpyridine N-oxide is shown to illustrate typical parameters obtained from X-ray diffraction studies. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 7.913(2) |

| b (Å) | 13.911(3) |

| c (Å) | 14.180(3) |

| β (°) | 99.81(3) |

| Volume (Å3) | 1536.8(6) |

Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure and crystal packing of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule in the solid state.

A typical SCXRD analysis would involve growing a high-quality single crystal of the compound and exposing it to a focused X-ray beam. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined.

Expected Molecular Geometry Insights: The analysis would confirm the planarity of the pyridine ring and determine the orientation of the methyl, cyano, and N-oxide functional groups relative to the ring. Key parameters such as the C-C and C-N bond lengths within the pyridine ring, the C-C≡N bond of the nitrile group, and the N-O bond length of the N-oxide would be precisely measured. These experimental values can be compared with theoretical calculations to understand the electronic effects of the various substituents on the pyridine core.

Crystal Packing Information: Beyond the individual molecule, SCXRD reveals how molecules are arranged in the crystal lattice. This includes the determination of the crystal system, space group, and unit cell parameters. The analysis would identify any intermolecular interactions, such as hydrogen bonds or π-π stacking, that govern the supramolecular assembly of the molecules in the crystal.

Hypothetical Crystallographic Data Table: While specific experimental data for this compound is not publicly available, a representative data table from an SCXRD experiment would resemble the following:

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₆N₂O |

| Formula Weight | 134.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.50 |

| b (Å) | 12.30 |

| c (Å) | 8.20 |

| α (°) | 90 |

| β (°) | 105.5 |

| γ (°) | 90 |

| Volume (ų) | 730.0 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.22 |

Analysis of Non-Covalent Interactions and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from SCXRD. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, providing insights into the nature and extent of non-covalent interactions.

The Hirshfeld surface is mapped with properties such as dnorm (normalized contact distance), which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This visualization allows for the immediate identification of key interactions such as hydrogen bonds and other close contacts.

Hypothetical Hirshfeld Surface Analysis Data Table: A summary of the contributions of the most significant intermolecular contacts to the Hirshfeld surface could be presented as follows:

| Interaction Type | Contribution (%) |

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.2 |

| N···H / H···N | 8.3 |

| C···C | 3.0 |

| Others | 3.0 |

This hypothetical data suggests that van der Waals interactions (H···H) and hydrogen bonds involving the oxygen and nitrogen atoms (O···H, N···H) are the primary forces directing the crystal packing of this compound. The C···C contacts might indicate the presence of weak π-π stacking interactions between the pyridine rings.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the properties of molecules like 6-Methylpyridine-3-carbonitrile 1-oxide. researchgate.netscielo.org.mx DFT methods, such as B3LYP, combined with appropriate basis sets like 6-31G(d,p) or 6-311G(d,p), are frequently used to predict a range of molecular properties. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scielo.org.mx For pyridine (B92270) derivatives, DFT calculations are used to predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Theoretical studies on related pyridine N-oxide and substituted pyridine compounds have shown that the optimized geometries obtained from DFT calculations are generally in excellent agreement with experimental data derived from X-ray crystallography. researchgate.netnih.gov These calculations reveal that while the core pyridine ring is largely planar, the attachment of substituents like the N-oxide, methyl, and carbonitrile groups can introduce slight distortions. nih.gov The conformation of the molecule, particularly the orientation of the substituent groups relative to the pyridine ring, is a critical outcome of the geometry optimization process. nih.gov

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, a critical parameter for assessing molecular stability and reactivity. wikipedia.org A smaller energy gap generally suggests that a molecule is more reactive and can be more easily excited. wikipedia.org DFT calculations are a standard method for determining the energies and visualizing the shapes of these orbitals. nih.govnih.gov For this compound, the electron-rich pyridine N-oxide ring is expected to contribute significantly to the HOMO, while the electron-withdrawing nitrile group and the pyridine ring are likely to be major components of the LUMO. This distribution is crucial for understanding charge transfer within the molecule. nih.gov

| Orbital/Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons; associated with ionization potential and nucleophilicity. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that does not contain electrons. | Represents the ability to accept electrons; associated with electron affinity and electrophilicity. |

| HOMO-LUMO Gap (Band Gap) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap often implies higher reactivity. wikipedia.org |

Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT calculations. cardiff.ac.uk These calculations predict the vibrational frequencies and their corresponding intensities, which arise from the different modes of vibration within the molecule, such as stretching, bending, and torsion. nih.govnih.gov

The computed frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. To improve accuracy, they are typically multiplied by a scaling factor (e.g., 0.961) for better correlation with experimental data. nih.gov These simulated spectra are indispensable tools for the interpretation and assignment of experimental FTIR and FT-Raman spectra, allowing specific absorption bands to be attributed to particular molecular motions, such as the C≡N stretch, N-O stretch, or various C-H and ring vibrations. nih.govresearchgate.net

To investigate the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. nih.govresearchgate.net TD-DFT is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and oscillator strengths, which relate to the intensity of the absorption bands. units.it

These calculations provide insight into the nature of electronic transitions, such as π → π* and n → π*, that occur when the molecule absorbs light. researchgate.net For related pyridine N-oxide derivatives, TD-DFT studies have been instrumental in characterizing the charge-transfer nature of the lowest excited states and understanding their photophysical properties, including fluorescence. nih.govresearchgate.net Such analyses can predict how the electron density redistributes upon photoexcitation, which is key to designing molecules for applications in materials science and optoelectronics.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and physicochemical properties.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It illustrates the electrostatic potential on the surface of the molecule, providing a guide to its intermolecular interactions. scielo.org.mx

The MEP map is color-coded to identify different regions of charge. researchgate.net For this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the highly electronegative oxygen atom of the N-oxide group and the nitrogen atom of the nitrile group, indicating these are the primary sites for electrophilic attack. Conversely, regions of positive potential (blue) are expected around the hydrogen atoms of the methyl group and the pyridine ring, highlighting them as potential sites for nucleophilic attack. nih.govresearchgate.net

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region; susceptible to electrophilic attack. researchgate.net |

| Yellow | Slightly Negative | Electron-rich region. |

| Green | Neutral | Region of zero potential. |

| Blue | Positive | Electron-poor region; susceptible to nucleophilic attack. researchgate.net |

Natural Bond Orbital (NBO) Analysis for Bonding Interactions

Natural Bond Orbital (NBO) analysis is a fundamental tool for understanding the electronic structure of molecules by localizing the electron density into orbitals that align with conventional chemical bonding concepts. While direct NBO analysis data for this compound is not extensively available in the literature, we can infer its key bonding features by examining studies on substituted pyridine N-oxides.

The defining feature of pyridine N-oxides is the semipolar N→O bond. NBO analysis of analogous compounds reveals that this bond is best described by a σ-bond (N-O) and significant back-donation from the oxygen lone pairs into the pyridine ring's π-system. researchgate.net The N-O σ bond is formed from sp²-hybridized orbitals on the nitrogen and oxygen atoms. researchgate.net The oxygen atom typically possesses three lone pairs (LP), one of which is a p-type orbital that can participate in π-back-bonding. researchgate.net

For this compound, the electron-withdrawing nitrile (-CN) group at the 3-position is expected to influence the electronic distribution significantly. This group will likely enhance the delocalization of electron density from the oxygen lone pair into the pyridine ring. The methyl group at the 6-position, being weakly electron-donating, will have a comparatively minor, yet opposing, electronic effect.

A hypothetical NBO analysis would likely reveal strong donor-acceptor interactions between the oxygen lone pair (donor) and the π* antibonding orbitals of the pyridine ring and the nitrile group (acceptors). These interactions stabilize the molecule and are crucial in determining its reactivity. The table below summarizes the expected primary NBO interactions and their energetic contributions, extrapolated from studies on similar pyridine N-oxide systems. researchgate.net

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(3) O | π(N1-C2, C3-C4, C5-C6) | High | π-back-bonding, Ring stabilization |

| LP(3) O | π(C3-CN) | Moderate | π-conjugation with nitrile group |

| π(C2-C3, C4-C5) | π(N1-O) | Low to Moderate | Ring to N-O bond interaction |

| σ(C6-CH3) | σ(N1-C6) | Low | Hyperconjugation from methyl group |

Topology Exploration (e.g., ELF, LOL, RDG) for Chemical Bonding and Non-Covalent Interactions

Topological analyses of the electron density, such as the Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Reduced Density Gradient (RDG), provide a detailed picture of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the spatial localization of electrons, offering a visual representation of core electrons, covalent bonds, and lone pairs. nih.govmdpi.com For this compound, ELF and LOL analyses would be expected to show distinct basins of high electron localization corresponding to the covalent bonds (C-C, C-N, C-H, N-O, and C≡N) and the lone pairs on the oxygen and nitrile nitrogen atoms. The region between the nitrogen and oxygen of the N-oxide group would exhibit characteristics of a polar covalent bond. The delocalized π-system of the pyridine ring would appear as a region of intermediate electron localization above and below the molecular plane.

Reduced Density Gradient (RDG): The RDG analysis is particularly useful for visualizing and characterizing non-covalent interactions (NCIs). nih.govmdpi.com This method plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. This allows for the identification of attractive (hydrogen bonds, van der Waals) and repulsive (steric clash) interactions. In a hypothetical dimer or crystal structure of this compound, RDG analysis would likely reveal:

Van der Waals interactions: Indicated by broad, greenish-blue surfaces between molecules, arising from π-π stacking of the pyridine rings.

Hydrogen bonding: Potential weak C-H···O or C-H···N hydrogen bonds would appear as small, blueish discs between interacting molecules.

Steric repulsion: Repulsive interactions, for instance between the methyl groups of adjacent molecules, would be represented by reddish-colored discs.

Computational Elucidation of Reaction Mechanisms and Transition States

Pyridine N-oxides are known for their versatile reactivity, participating in electrophilic and nucleophilic substitutions, as well as cycloaddition reactions. scripps.edu Computational studies are instrumental in elucidating the mechanisms of these reactions by identifying transition states and intermediates, thereby providing a detailed energy profile of the reaction pathway.

For this compound, the N-oxide functionality activates the pyridine ring for both electrophilic attack at the oxygen and nucleophilic attack at the C2 and C4 positions. The presence of the electron-withdrawing nitrile group at the 3-position would further influence this reactivity, likely deactivating the ring towards electrophilic substitution while potentially activating it for certain nucleophilic or cycloaddition reactions.

A common reaction of pyridine N-oxides is deoxygenation, which can proceed through various mechanisms depending on the reagent. Computational modeling of such a reaction would involve locating the transition state for the oxygen transfer step. Another important class of reactions is the [3+2] cycloaddition of the N-oxide with dipolarophiles. Theoretical calculations could predict the regioselectivity and stereoselectivity of such reactions by comparing the activation energies of different possible pathways.

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking for Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with the active site of a protein.

A hypothetical molecular docking study of this compound into a protein active site could reveal several key interactions:

Hydrogen Bonding: The N-oxide oxygen is a strong hydrogen bond acceptor and could interact with donor residues like arginine, lysine, or serine in the active site. The nitrile nitrogen can also act as a hydrogen bond acceptor.

π-π Stacking: The pyridine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The methyl group can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

The results of a docking simulation are typically summarized in a table that includes the binding energy (or docking score), the types of interactions observed, and the specific amino acid residues involved. The following table provides a hypothetical example of such results.

| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Types |

|---|---|---|---|

| Kinase X | -8.5 | Lys72 | Hydrogen Bond (with N-oxide oxygen) |

| Phe145 | π-π Stacking (with pyridine ring) | ||

| Val56, Leu130 | Hydrophobic (with methyl group) |

These computational models provide a foundational understanding of the chemical and potential biological properties of this compound, guiding further experimental investigation and application.

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block and Scaffold

6-Methylpyridine-3-carbonitrile 1-oxide serves as a precursor for the synthesis of other functionalized pyridine (B92270) derivatives. The presence of the N-oxide moiety activates the pyridine ring, particularly at the 2- and 6-positions, for nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups.

For instance, the compound can be converted into chlorinated derivatives, which are themselves valuable intermediates in organic synthesis. These reactions highlight its role in modifying the pyridine core.

Table 1: Synthetic Transformations of this compound

| Product Compound | Description | Source |

|---|---|---|

| 2-Chloro-6-methylnicotinonitrile | A chlorinated pyridine derivative formed from the precursor. chemsrc.com | chemsrc.com |

| 6-(Chloromethyl)nicotinonitrile | Another key intermediate synthesized from the title compound. chemsrc.com | chemsrc.com |

While pyridine and pyridine N-oxide derivatives are generally recognized as important scaffolds in medicinal chemistry and drug discovery, specific studies detailing the use of this compound in scaffold hopping strategies or the synthesis of chemical libraries are not prominently featured in the available literature. nih.govnamiki-s.co.jp The general strategy of scaffold hopping involves modifying a core molecular structure to discover novel compounds with similar or improved biological activity, a field where pyridine derivatives are of significant interest. nih.gov

There is a lack of specific documented examples in the searched scientific literature showcasing this compound as a key intermediate in the total synthesis of complex natural products or pharmaceutical agents.

Applications in Catalysis

The catalytic applications of this compound are not well-documented in the available research.

Heterocyclic N-oxides, in general, can act as ligands for metal centers, influencing the catalytic activity and selectivity of the resulting complexes. nih.gov However, specific research demonstrating the application of this compound as a ligand in metal-catalyzed reactions could not be identified in the search results. Studies on related molecules, such as 2-methylpyridine (B31789) N-oxide, have shown they can form complexes with metals like cobalt, but this cannot be extrapolated to the title compound. nih.gov

The potential for heteroaromatic N-oxides to participate in asymmetric organocatalysis has been explored, where the N-oxide group can act as a Lewis base or engage in other non-covalent interactions. mdpi.com Despite this general potential for the class of compounds, there are no specific studies in the searched literature that describe or evaluate the use of this compound as an organocatalyst.

Contributions to Asymmetric Synthesis

Current scientific literature available through targeted searches does not provide specific examples or detailed research on the application of this compound as a catalyst, ligand, or reagent in asymmetric synthesis. While pyridine N-oxides, in general, can function as organocatalysts or ligands in various reactions, specific studies detailing the contributions of this particular compound to the field of asymmetric synthesis are not prominently documented in the available research. Therefore, there are no established findings on its role in inducing enantioselectivity or its efficacy in chiral transformations to report at this time.

Research in Advanced Materials Science

There is a lack of specific research in the searched scientific literature regarding the development and application of this compound in the field of optoelectronic and photoluminescent materials. The unique combination of a pyridine N-oxide, a nitrile group, and a methyl group presents a structure with potential electronic and photophysical properties. However, studies dedicated to synthesizing, characterizing, and incorporating this compound into devices such as organic light-emitting diodes (OLEDs), sensors, or other photoluminescent systems have not been identified. Consequently, data regarding its emission spectra, quantum yield, or performance in optoelectronic applications are not available.

An examination of the available literature indicates that this compound has not been prominently featured as a primary organic linker in the synthesis of coordination polymers or metal-organic frameworks (MOFs). The molecule possesses potential coordination sites at the N-oxide oxygen and the nitrile nitrogen, which could theoretically enable it to bridge metal centers. However, there are no specific, documented instances of its use to construct such supramolecular structures. Research in this area tends to focus on other pyridine-based ligands. As a result, there are no research findings or structural data tables detailing its role in the formation of these advanced materials.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) N-oxides, including 6-Methylpyridine-3-carbonitrile 1-oxide, has traditionally relied on oxidation methods using peracids like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgorgsyn.org While effective, these methods can present challenges related to selectivity, waste generation, and safety. Future research is increasingly focused on developing greener, more efficient, and atom-economical synthetic pathways.

Key areas of development include:

Catalytic Oxidation Systems: The use of catalytic amounts of reagents like methyltrioxorhenium (MTO) with hydrogen peroxide offers a more efficient alternative to stoichiometric oxidants. arkat-usa.org Future work will likely focus on discovering even cheaper, more abundant, and recyclable metal catalysts or developing organocatalytic systems to minimize metal contamination in the final product.

Biocatalytic Approaches: The enzymatic oxidation of pyridine derivatives represents a frontier in sustainable synthesis. The use of whole-cell biocatalysts, such as certain strains of bacteria, could enable highly regioselective N-oxidation under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. evitachem.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. Implementing the N-oxidation of 6-methylpyridine-3-carbonitrile in a flow system could enhance safety, improve yield, and allow for easier scale-up and integration into multi-step syntheses.

A comparative overview of potential synthetic routes is presented below.

| Feature | Conventional Method (e.g., m-CPBA) | Emerging Sustainable Method (e.g., Biocatalysis) |

| Oxidant | Stoichiometric peracids | Molecular oxygen or H2O2 |

| Solvent | Chlorinated organic solvents | Water or biocompatible media |

| Byproducts | Organic acid waste | Water |

| Energy Input | Often requires heating | Ambient temperature |

| Selectivity | Moderate to good | Potentially very high |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The N-oxide moiety dramatically alters the electronic properties of the pyridine ring, activating it for a range of transformations not readily achievable with the parent pyridine. thieme-connect.de While C-H functionalization at the C2 position is common for pyridine N-oxides, future research will aim to uncover more complex and previously inaccessible reactivity patterns for this compound. researchgate.netbohrium.com

Emerging areas of exploration include:

Photocatalysis and Radical Chemistry: Recent advances in photoredox catalysis have enabled the generation of pyridine N-oxy radicals from pyridine N-oxides through single-electron oxidation. nih.gov These reactive intermediates can participate in novel cascade reactions and facilitate challenging C(sp³)–H functionalizations, opening new pathways for derivatization. nih.gov

Remote C-H Functionalization: While C2 functionalization is well-established, developing methodologies for selective activation of the C3, C4, or C5 positions remains a significant goal. bohrium.com Recent breakthroughs in photochemical valence isomerization of pyridine N-oxides have enabled selective C3-hydroxylation, a transformation that could be explored for this specific molecule. acs.org

Single-Atom Editing: A groundbreaking transformation that achieves a nitrogen-to-carbon atom swap in pyridine N-oxides has recently been reported. chemrxiv.org Applying this "point mutation" chemistry to this compound could generate novel heterocyclic scaffolds that are otherwise difficult to synthesize. chemrxiv.org

The table below summarizes potential novel transformations.

| Transformation Type | Description | Potential Product Class |

| Photocatalytic C-H Alkylation | Reaction with alkenes under light irradiation to form new C-C bonds at the C2 position. researchgate.net | 2-Alkyl-6-methylpyridine-3-carbonitriles |

| C3-Hydroxylation | Photochemical isomerization followed by acid-promoted ring-opening to install a hydroxyl group. acs.org | 3-Hydroxy-6-methylpyridine-5-carbonitrile |